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molecular formula C11H12O3 B8368373 4-(3-Methoxy-phenyl)-dihydro-furan-2-one

4-(3-Methoxy-phenyl)-dihydro-furan-2-one

Cat. No. B8368373
M. Wt: 192.21 g/mol
InChI Key: KIQYQMCCZORPIM-UHFFFAOYSA-N
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Patent
US07087626B2

Procedure details

To a solution of 4-(3-methoxy-phenyl)-5H-furan-2-one, (1.9 g, 10 mmol) in tetrahydrofuran (100 mL) and is added Raney nickel (7.6 g, 50% suspension in water) the mixture is stirred under hydrogen (ambient pressure) 18 h at room temperature. The mixture is filtered through Celite® and concentrated in vacuo to yield the title compound, 1.54 g (80%), as a white crystalline solid.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2[CH2:13][O:12][C:11](=[O:14])[CH:10]=2)[CH:6]=[CH:7][CH:8]=1>O1CCCC1.[Ni]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]2[CH2:13][O:12][C:11](=[O:14])[CH2:10]2)[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C1=CC(OC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
7.6 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred under hydrogen (ambient pressure) 18 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1CC(OC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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